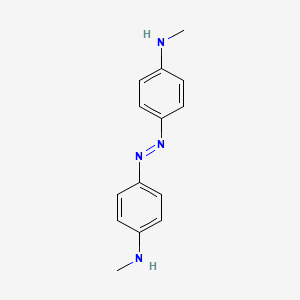
4,4'-Bis(methylamino)azobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(methylamino)azobenzene is an organic compound with the molecular formula C14H16N4. It is characterized by two phenyl rings connected by an azo bond (N=N) and substituted with methylamino groups at the para positions. This compound is part of the azobenzene family, known for their vibrant colors and photoresponsive properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(methylamino)azobenzene typically involves the azo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, followed by its reaction with another aromatic compound. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of azobenzenes, including 4,4’-Bis(methylamino)azobenzene, often employs large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4,4’-Bis(methylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
科学研究应用
4,4’-Bis(methylamino)azobenzene has diverse applications in scientific research:
作用机制
The primary mechanism of action for 4,4’-Bis(methylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets and pathways. The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .
相似化合物的比较
Azobenzene: The parent compound with no substituents.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of methylamino groups.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of amino groups
Uniqueness: 4,4’-Bis(methylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over photoisomerization and molecular interactions .
属性
CAS 编号 |
34049-50-8 |
|---|---|
分子式 |
C14H16N4 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
N-methyl-4-[[4-(methylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3 |
InChI 键 |
DSLLNRXGDQGJJM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



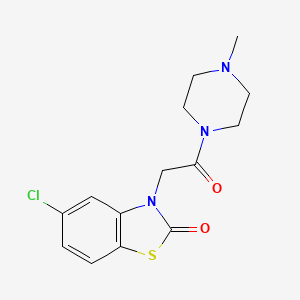
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
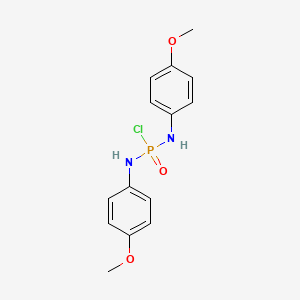
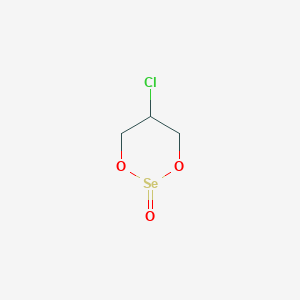
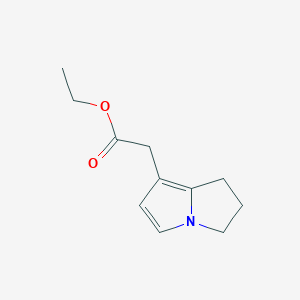

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

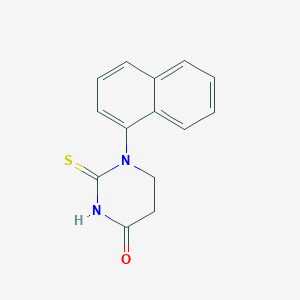
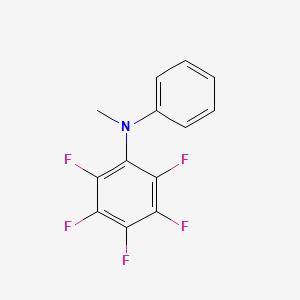
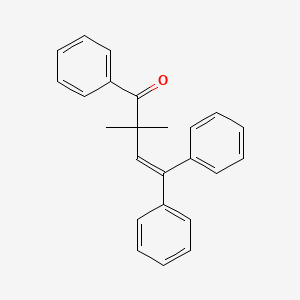
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
